molecular formula C23H20N2O5S3 B2581979 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE CAS No. 850927-51-4

2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B2581979
CAS No.: 850927-51-4
M. Wt: 500.6
InChI Key: WXOMGGPDOIZHNL-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and ethoxyphenyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and benzenesulfonyl groups. The final step involves the attachment of the ethoxyphenyl group to the acetamide moiety. Industrial production methods would likely optimize these steps for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group under strong reducing conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and thiophene groups may interact with active sites on enzymes, inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site. The ethoxyphenyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include those with thiophene, oxazole, and benzenesulfonyl groups, such as:

  • 4-[4-(BENZENESULFONYL)-2-THIOPHEN-2-YL-1,3-OXAZOL-5-YL]MORPHOLINE
  • 2-{[4-CYCLOPROPYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S3/c1-2-29-17-12-10-16(11-13-17)24-20(26)15-32-23-22(25-21(30-23)19-9-6-14-31-19)33(27,28)18-7-4-3-5-8-18/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOMGGPDOIZHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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